molecular formula C8H15N3 B13616135 5-Isobutyl-1-methyl-1H-pyrazol-4-amine

5-Isobutyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13616135
M. Wt: 153.22 g/mol
InChI Key: JHERTICRISFUIX-UHFFFAOYSA-N
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Description

5-Isobutyl-1-methyl-1H-pyrazol-4-amine is a chemical compound featuring a pyrazole heterocycle substituted with an amine functional group. The pyrazole core is a privileged scaffold in medicinal chemistry and drug discovery due to its versatility and presence in numerous bioactive molecules . This specific amine-substituted derivative serves as a versatile building block for the synthesis of more complex molecules, particularly through reactions that functionalize the amine group, such as sulfonamidation . Pyrazole-amine compounds are key intermediates in developing ligands for various biological targets and are integral to research in material science, coordination chemistry, and catalysis . Researchers value this compound for its potential in creating novel sulfonamide hybrids, which have shown promising biological activities, including in anticancer research where similar structures have demonstrated potency against human cancer cell lines . The structural features of this compound, including the nucleophilic amine and the aromatic pyrazole system, make it a valuable starting material for constructing diverse compound libraries in lead optimization and hit-finding campaigns. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-methyl-5-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-6(2)4-8-7(9)5-10-11(8)3/h5-6H,4,9H2,1-3H3

InChI Key

JHERTICRISFUIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NN1C)N

Origin of Product

United States

Preparation Methods

Direct Preparation from Primary Amines and Diketones

A novel and original method reported by ACS Publications (2021) describes the direct preparation of N-substituted pyrazoles, including N-alkyl pyrazoles, by reacting primary aliphatic amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine under mild conditions without inorganic reagents. This method is notable for its short reaction time and mild temperature (85 °C) with good yields (up to 44% isolated yield for related compounds).

  • General Reaction Conditions:

    • Reagents: Primary amine (e.g., 2,4,4-trimethylpentan-2-amine as an isobutyl analog), diketone (e.g., 2,4-pentanedione), O-(4-nitrobenzoyl)hydroxylamine.
    • Solvent: Dimethylformamide (DMF).
    • Temperature: 85 °C.
    • Reaction time: Approximately 1.5 hours.
    • Workup: Extraction with NaOH and dichloromethane, drying, and purification via column chromatography.
  • Example Yield Data:

Compound Starting Amine (mmol) Diketone (mmol) Hydroxylamine (mmol) Yield (%) Physical State
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 1.00 1.10 1.50 38 Yellowish oil
4-Ethyl-3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 0.50 2.50 0.75 26 Colorless oil
3-Methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 0.20 1.00 0.30 46 White solid

This method highlights the critical importance of adding all reagents simultaneously at low temperature (0 °C) before heating to achieve reproducible yields. Minor variations in temperature or reagent ratios affect yields only slightly. The presence of weak acids or bases has minimal influence, but strong bases like diisopropylethylamine reduce yields.

Synthesis via Condensation and Amidation

Another approach involves the synthesis of 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide as an intermediate, which can be further condensed to yield derivatives of 5-isobutyl-1-methyl-1H-pyrazol-4-amine. This method was used in the preparation of a key precursor for isobutyl sildenafil analogs, involving:

  • Condensation of 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide with appropriate benzamido derivatives.
  • Typical reagents include carboxamides and piperazinesulfonyl benzamides.
  • This synthetic route is rational and allows for functional group diversification on the pyrazole scaffold.

Microwave-Assisted and Continuous Flow Synthesis

Microwave-assisted synthesis has been applied to pyrazole derivatives to significantly reduce reaction times from days to minutes, improving yields and scalability. The general strategy involves:

  • Condensation of 4-nitrophenylhydrazine with 1,3-dicarbonyl compounds under microwave heating.
  • Subsequent reduction of nitro groups to amines via catalytic hydrogenation (Pd/C).
  • Final amidation steps using peptide coupling reagents or Buchwald–Hartwig amidation.
  • Continuous flow conditions have been demonstrated to provide similar yields with enhanced process control.

This method has been successfully applied to various substituted pyrazoles and could be adapted for this compound synthesis by selecting appropriate starting materials.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Direct amine-diketone condensation with hydroxylamine Mild conditions, no inorganic reagents, moderate yields Simple, short reaction time, scalable Moderate yields, requires careful reagent addition
Condensation and amidation via carboxamide intermediates Allows functionalization, precursor for complex molecules Versatile, suitable for medicinal chemistry Multi-step, requires intermediate purification
Microwave-assisted and continuous flow synthesis Rapid reaction, improved yields, scalable Time-efficient, adaptable to flow chemistry Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux in organic solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-methyl-5-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-5-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
5-Isobutyl-1-methyl-1H-pyrazol-4-amine Isobutyl (5) C₈H₁₅N₃ 153.23 (calculated) High lipophilicity due to alkyl chain; potential for enhanced membrane permeability. [Inferred]
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 3,4-Dimethoxyphenyl (5) C₁₂H₁₅N₃O₂ 233.27 Electron-rich aryl group; methoxy groups may enhance binding to aromatic receptors.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl (3) C₁₀H₁₀ClN₃ 207.66 Electron-withdrawing Cl substituent; increases polarity and potential metabolic stability.
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine Thiophene (1) C₁₀H₁₃N₃S 207.29 Sulfur-containing heterocycle; introduces unique electronic and metabolic profiles.
1-Methyl-1H-pyrazol-4-amine None (base structure) C₄H₇N₃ 97.12 Minimal steric hindrance; serves as a reference for substituent effect studies.

Structural and Electronic Effects

  • Alkyl vs. Aryl Substituents : The isobutyl group in the target compound increases lipophilicity (log P), favoring passive diffusion across biological membranes compared to polar aryl groups like the 3,4-dimethoxyphenyl or 4-chlorophenyl .
  • In contrast, substituents at the 3-position (e.g., 4-chlorophenyl in ) may alter steric accessibility to the amine group.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Isobutyl-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of 1-methyl-1H-pyrazol-4-amine with isobutyl halides (e.g., isobutyl bromide or chloride) under basic conditions (e.g., NaH or K₂CO₃). Solvent choice (e.g., DMF or THF) and elevated temperatures (60–100°C) are critical for optimizing reaction kinetics. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation employs a combination of ¹H/¹³C NMR to verify substituent positions (e.g., isobutyl and methyl groups), mass spectrometry (ESI-MS or GC-MS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., NH₂ stretches). Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Researchers address these by:

  • Standardizing protocols : Repeating assays under controlled conditions (pH, temperature).
  • Orthogonal validation : Using alternative assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Meta-analysis : Comparing data across studies to identify trends or outliers .

Q. How can computational chemistry optimize the pharmacological profile of this compound derivatives?

  • Methodological Answer : Computational tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases or GPCRs). QSAR models analyze substituent effects (e.g., isobutyl vs. ethyl groups) on bioactivity. For example, electron-withdrawing substituents on the pyrazole ring may enhance binding to hydrophobic pockets .

Q. What experimental designs are used to assess the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : SAR studies involve:

  • Systematic substitution : Replacing the isobutyl group with alkyl/aryl variants (e.g., tert-butyl, benzyl) to evaluate steric/electronic effects.
  • Biological screening : Testing analogs against disease-relevant targets (e.g., cancer cell lines, microbial pathogens).
  • Data clustering : Using chemometric tools (e.g., PCA) to correlate structural features with activity .

Safety and Environmental Considerations

Q. What are the key safety protocols for handling this compound in laboratories?

  • Methodological Answer : Based on analogs like 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Neutralize residues with dilute HCl before transferring to licensed waste facilities .

Q. How do researchers evaluate the ecological impact of this compound?

  • Methodological Answer : While direct data may be limited, analogs suggest:

  • Biodegradation assays : Monitor compound breakdown in soil/water samples.
  • Toxicity testing : Use Daphnia magna or algae models for acute toxicity.
  • Bioaccumulation potential : Estimate logP values to predict environmental persistence .

Data Analysis and Optimization

Q. How are reaction conditions optimized for scalable synthesis of this compound?

  • Methodological Answer : Design of Experiments (DoE) tools (e.g., factorial design) identify critical parameters (e.g., solvent polarity, catalyst loading). For example, THF may improve yield over DMF due to better solubility of intermediates. Continuous flow reactors enhance reproducibility for gram-scale synthesis .

Q. What analytical techniques detect impurities in this compound batches?

  • Methodological Answer : HPLC-PDA (Photodiode Array Detection) quantifies major impurities (e.g., unreacted amine or alkylation byproducts). LC-MS identifies trace contaminants (e.g., oxidation products). Thresholds follow ICH guidelines (e.g., ≤0.15% for unknown impurities) .

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